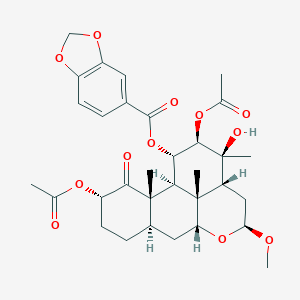

Javanicin D

Description

Significance of Natural Products in Chemical Biology Research

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of chemical biology and drug discovery. Their immense structural diversity and evolutionarily selected biological activities make them a rich source of novel molecular scaffolds and therapeutic leads. These compounds often possess intricate three-dimensional architectures that are challenging to replicate through synthetic chemistry, providing unique tools to probe biological systems and identify new drug targets. The study of natural products continues to be a vital area of research, offering insights into biological pathways and providing inspiration for the development of new medicines.

Classification and Context of Javanicin (B1672810) D within Picrasane-Type Diterpenoids and Quassinoids

Javanicin D belongs to the quassinoid family of natural products, which are highly oxygenated and structurally complex degraded triterpenoids. researchgate.net Specifically, it is classified as a C20 picrasane-type diterpenoid. researchgate.net The picrasane (B1241345) skeleton is a characteristic feature of many quassinoids isolated from plants of the Simaroubaceae family. researchgate.netukm.my These compounds are known for their pronounced bitterness and a wide range of biological activities. researchgate.netukm.my this compound was first isolated from the Indonesian plant Picrasma javanica, a member of the Simaroubaceae family. ukm.mymedkoo.com The isolation and structural elucidation of this compound, along with its congeners Javanicin A and C, were first reported in 1989. ukm.mymedkoo.com

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by several factors. As a member of the quassinoid family, a group of compounds with known potent biological activities including anticancer and anti-inflammatory properties, this compound represents a promising candidate for further pharmacological evaluation. researchgate.net Its complex and unique chemical structure presents a significant challenge for synthetic chemists, making it an attractive target for the development of new synthetic methodologies. researchgate.net Furthermore, understanding the biosynthetic pathway of this compound can provide insights into the enzymatic machinery responsible for the formation of such intricate molecular architectures in plants.

Structure

2D Structure

3D Structure

Properties

CAS No. |

126167-89-3 |

|---|---|

Molecular Formula |

C32H40O12 |

Molecular Weight |

616.7 g/mol |

IUPAC Name |

[(1S,2S,4S,7R,9R,11S,13R,14S,15R,16S,17R)-4,15-diacetyloxy-14-hydroxy-11-methoxy-2,14,17-trimethyl-3-oxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C32H40O12/c1-15(33)41-20-10-8-18-12-23-31(4)22(13-24(38-6)43-23)32(5,37)28(42-16(2)34)25(26(31)30(18,3)27(20)35)44-29(36)17-7-9-19-21(11-17)40-14-39-19/h7,9,11,18,20,22-26,28,37H,8,10,12-14H2,1-6H3/t18-,20+,22-,23-,24+,25+,26-,28-,30+,31-,32+/m1/s1 |

InChI Key |

AXKONZQQIZYBRP-UFYCQJCNSA-N |

SMILES |

CC(=O)OC1CCC2CC3C4(C(CC(O3)OC)C(C(C(C4C2(C1=O)C)OC(=O)C5=CC6=C(C=C5)OCO6)OC(=O)C)(C)O)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2C[C@@H]3[C@]4([C@@H](C[C@H](O3)OC)[C@]([C@@H]([C@H]([C@@H]4[C@]2(C1=O)C)OC(=O)C5=CC6=C(C=C5)OCO6)OC(=O)C)(C)O)C |

Canonical SMILES |

CC(=O)OC1CCC2CC3C4(C(CC(O3)OC)C(C(C(C4C2(C1=O)C)OC(=O)C5=CC6=C(C=C5)OCO6)OC(=O)C)(C)O)C |

Synonyms |

javanicin D |

Origin of Product |

United States |

Origin, Isolation, and Biosynthetic Production of Javanicin D

Botanical Sources and Geographical Distribution of Javanicin (B1672810) D-Producing Organisms

Javanicin D is not directly produced by plants but by microorganisms that live in association with them. These organisms, primarily fungi, are found in diverse geographical locations, reflecting the widespread distribution of their host plants. The production of this compound is most famously associated with fungal species belonging to the genera Fusarium and Chlorociboria.

The namesake producer, Fusarium javanicum, is a soil-borne fungus with a global distribution, known to act as a plant pathogen, endophyte, or saprobe. rsc.orgnih.govresearchgate.net Strains of this fungus have been isolated in various regions worldwide. researchgate.net Another significant producer is the endophytic fungus Chloridium sp., which was notably isolated from the neem tree (Azadirachta indica) in India. nih.govresearchgate.net Endophytes are organisms that live within plant tissues without causing any apparent disease. The genus Chlorociboria, which includes species like C. aeruginascens and C. aeruginosa, is also a known source of related naphthoquinones. wikipedia.orgwikipedia.orgnih.gov These fungi are widespread in temperate zones of North America and are responsible for the characteristic blue-green staining of decaying wood, particularly oak, beech, and poplar. nih.govmdpi.com

Endophytic Fungal Production of this compound and Related Naphthoquinones

Endophytic fungi are a prolific source of novel secondary metabolites, including this compound. nih.gov These microorganisms have gained significant attention for their ability to synthesize bioactive compounds, some of which may play a role in the symbiotic relationship with their host plant. nih.govresearchgate.net

The identification of fungal strains capable of producing this compound involves a combination of classical and molecular techniques. Initially, fungi are isolated from host plant tissues, such as the rhizomes of Dioscorea zingiberensis or the wood of neem trees. nih.govresearchgate.net

Morphological characterization, which examines the physical features of the fungal colony and its microscopic structures, provides a preliminary identification. researchgate.net However, for precise identification, molecular methods are standard. The most common technique is the sequencing of the Internal Transcribed Spacer (ITS) region of the fungal ribosomal DNA. This DNA sequence acts as a barcode for fungi, allowing for accurate species-level identification by comparing it against genomic databases. nih.gov For example, the endophytic fungus Chloridium sp. was identified through this method after its isolation from Azadirachta indica. nih.govresearchgate.net Similarly, extensive studies on Fusarium and Chlorociboria species utilize multi-locus sequence analysis, examining genes like tef1, rpb1, and rpb2 for robust phylogenetic placement and species delineation. researchgate.netwur.nl

Table 1: Selected Fungal Producers of this compound and Related Compounds

| Fungal Genus/Species | Host/Source Organism | Geographical Location of Isolation |

|---|---|---|

| Fusarium javanicum | Soil, Various Plants | Global rsc.orgnih.govresearchgate.net |

| Chloridium sp. | Azadirachta indica (Neem) | India nih.govresearchgate.net |

| Chlorociboria aeruginascens | Decaying Wood (e.g., Oak, Poplar) | North America nih.gov |

| Chlorociboria aeruginosa | Decaying Wood (e.g., Oak, Beech) | North America wikipedia.orgmdpi.com |

The production of this compound by fungal strains is highly dependent on the culture conditions. Optimization of these parameters is crucial for maximizing the yield of the compound in a laboratory or industrial setting. Key factors that are manipulated include the composition of the growth medium, pH, temperature, and aeration.

Studies have shown that this compound can be produced in both liquid and solid media. researchgate.net For many Fusarium species, media such as Potato Dextrose Broth (PDB) or Czapek-Dox medium are commonly used as a starting point. jmb.or.kr The optimization process often involves systematically varying the carbon and nitrogen sources. For instance, glucose is often found to be an optimal carbon source, while sodium nitrate (B79036) can be an effective nitrogen source for the production of related metabolites in Fusarium. jmb.or.kr The ratio of carbon to nitrogen is also a critical parameter that is fine-tuned to enhance secondary metabolite production. jmb.or.kr Other media components like peptone, yeast extract, and specific mineral salts (e.g., KH2PO4, MgSO4·7H2O) are also adjusted. jmb.or.krnih.gov The optimal temperature for fermentation is typically maintained around 25-30°C, with pH adjusted to a specific value, often near neutral (pH 7.0), before inoculation. nih.govresearchgate.net

Table 2: General Optimized Culture Conditions for Fungal Metabolite Production

| Parameter | Condition | Rationale |

|---|---|---|

| Culture Type | Liquid (Submerged) or Solid-State Fermentation | Dependent on the fungal strain and target metabolite. researchgate.net |

| Temperature | 25-30°C | Optimal range for mycelial growth and enzyme activity for many mesophilic fungi. nih.govnih.gov |

| pH | 6.5 - 7.2 | Influences nutrient uptake and enzyme function. nih.govresearchgate.net |

| Carbon Source | Glucose, Sucrose, Starch | Primary energy source for fungal growth and biosynthesis. jmb.or.krresearchgate.net |

| Nitrogen Source | Peptone, Yeast Extract, NaNO₃ | Essential for the synthesis of amino acids, proteins, and nucleic acids. jmb.or.krnih.gov |

| Aeration | Shaking (e.g., 220 rpm) or controlled airflow (vvm) | Provides necessary oxygen for aerobic respiration and biosynthesis. nih.gov |

| Incubation Time | 48 hours to several days | Production of secondary metabolites often occurs after the primary growth phase. nih.govnih.gov |

Advanced Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of this compound from a complex fungal culture extract is a multi-step process that relies on advanced chromatographic techniques. banglajol.info Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org

The process typically begins with a solvent extraction of the fungal biomass or culture filtrate. The resulting crude extract is then subjected to a series of chromatographic separations. Column chromatography is a fundamental first step, often using silica (B1680970) gel as the stationary phase. iipseries.orgresearchgate.net A gradient elution system is employed, where the polarity of the mobile phase (the solvent) is gradually increased. This allows for the separation of compounds based on their polarity, with non-polar compounds eluting first, followed by more polar compounds like this compound. researchgate.net

Fractions collected from the column are often analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.netslideshare.net For final purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. banglajol.infoiipseries.org Specifically, preparative reverse-phase HPLC (RP-HPLC) is often used. In RP-HPLC, the stationary phase is non-polar, and a polar mobile phase is used, effectively separating compounds with fine resolution to yield pure this compound. nih.gov The identity and structure of the purified compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Recombinant Expression Systems for Javanicin Production

While this compound is naturally produced by certain fungi, yields can be low or the growth of the native producer may be slow. wur.nl Recombinant expression systems offer a potential alternative for large-scale and efficient production. nih.govfrontiersin.org This technology involves identifying the biosynthetic gene cluster responsible for producing the compound in the native organism, cloning these genes, and introducing them into a well-characterized host organism that is easier to grow and manipulate, such as Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.netfuturefields.io

In a notable study, a compound referred to as "recombinant javanicin" (r-javanicin), identified as a defensin-like peptide from Senna javanica seeds and not the naphthoquinone, was successfully produced using an E. coli expression system. nih.gov The E. coli Origami 2 (DE3) strain carrying a specific plasmid was induced with IPTG to produce the recombinant peptide. nih.gov

While the heterologous expression of the naphthoquinone this compound itself is not extensively documented in the reviewed literature, the strategy is well-established for similar fungal secondary metabolites. For example, the biosynthetic gene cluster for xylindein, a related pigment from Chlorociboria, has been identified, paving the way for its heterologous expression as a means to overcome the slow growth of the native fungus. wur.nl This approach holds significant promise for the future production of this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthoquinone |

| Glucose |

| Sodium Nitrate |

| Xylindein |

Elucidation of Javanicin D Biosynthetic Pathways and Chemical Synthesis

Proposed Biosynthetic Routes for Javanicin (B1672810) D and Related Naphthoquinones

The biosynthesis of Javanicin is a multifaceted process originating from the polyketide pathway, a common route for secondary metabolite production in fungi. Research on Fusarium species has led to a proposed biosynthetic pathway for Javanicin and structurally related compounds like bostrycoidin (B1200951) and anhydrofusarubin (B1217399). researchgate.net

The pathway is initiated by a Type I non-reducing polyketide synthase (PKS), often referred to as PKS3 or FSR1. researchgate.netmdpi.com This enzyme is responsible for constructing the core heptaketide backbone of the molecule. The process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and a reductive release, which results in an aldehyde group. acs.org The initial product formed by the action of PKS is believed to be 6-O-demethylfusarubinaldehyde. researchgate.net

Following the initial synthesis of the polyketide scaffold, a series of post-PKS modifications occur, catalyzed by tailoring enzymes encoded within the same gene cluster. nih.govnih.gov These modifications are critical for generating the structural diversity observed in this family of naphthoquinones. For Javanicin, two key enzymes are involved: a flavin-dependent monooxygenase (FSR3) and an O-methyltransferase (FSR2). researchgate.net These enzymes act on the intermediate to introduce hydroxyl and methoxy (B1213986) groups, leading to the final structure of Javanicin. researchgate.net The production of related compounds like anhydrofusarubin and bostrycoidin from the same precursor highlights the metabolic flexibility of the pathway. researchgate.netmdpi.com

Table 1: Key Enzymes in the Proposed Javanicin Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Polyketide Synthase | PKS3 / FSR1 | Synthesizes the initial polyketide backbone. researchgate.netmdpi.com |

| Monooxygenase | FSR3 | Catalyzes oxygenation/hydroxylation of the scaffold. researchgate.net |

| O-Methyltransferase | FSR2 | Catalyzes the methylation of hydroxyl groups. researchgate.net |

Conversely, the biosynthesis of quassinoids, which are structurally unrelated to Javanicin, begins with triterpenoid (B12794562) precursors derived from the mevalonate (B85504) pathway in plants. numberanalytics.comnih.gov Key early steps involve an oxidosqualene cyclase and several cytochrome P450 monooxygenases, which form a protolimonoid intermediate called melianol. frontiersin.orgnih.govnumberanalytics.com This highlights the fundamental biosynthetic distinction between the fungal polyketide Javanicin and plant-derived triterpenoid quassinoids.

Chemoenzymatic Synthesis Approaches for Javanicin D

While a dedicated chemoenzymatic synthesis for this compound has not been extensively reported, the principles of this strategy offer a promising approach for its construction. Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysts with the versatility of traditional organic chemistry.

For a molecule like this compound, enzymes could be employed for specific, challenging transformations. For instance, glycosyltransferases have been used to attach carbohydrate units to naphthoquinone scaffolds, a process that can be difficult to achieve with high selectivity using purely chemical methods. acs.orgnih.gov A C-glycosynthase, AlnA, discovered in the biosynthesis of the antibiotic alnumycin (B1248630) A, has been shown to catalyze the C-ribosylation of various unnatural naphthoquinone substrates. acs.orgnih.gov This demonstrates the potential for enzymatic C-glycosylation to create novel Javanicin analogs.

Other potential enzymatic steps could include:

Selective Hydroxylation: Using oxidoreductases or P450 monooxygenases to introduce hydroxyl groups at specific positions on the naphthoquinone core, mimicking the post-PKS modifications seen in biosynthesis.

Asymmetric Reduction: Employing ketoreductases for the stereoselective reduction of ketone functionalities, which could be useful in controlling the stereochemistry of side chains or other structural features.

Acylation/Deacylation: Utilizing lipases or esterases for the selective addition or removal of acyl groups, which can serve as protecting groups or be part of the final molecular structure.

Total Synthesis and Semisynthesis Strategies for this compound and its Analogs

The chemical synthesis of naphthoquinones like Javanicin is an active area of research, driven by the interesting biological properties of this class of compounds.

Semisynthesis: Semisynthesis offers a valuable alternative to total synthesis, starting from a readily available natural product or a late-stage synthetic intermediate to generate novel analogs. nih.govmdpi.comresearchgate.net For this compound, this could involve isolating the parent compound from Fusarium cultures and then chemically modifying it. mdpi.com

Potential semisynthetic modifications could include:

Side-Chain Alteration: Modifying the acetonyl side chain of Javanicin through reactions like condensation, reduction, or oxidation to explore structure-activity relationships.

Aromatic Ring Substitution: Performing electrophilic aromatic substitution on the naphthoquinone core to introduce new functional groups, although the regioselectivity of such reactions can be challenging to control.

Derivatization of Hydroxyl Groups: Esterification or etherification of the phenolic hydroxyl groups to produce a library of analogs with varied properties. nih.gov

These semisynthetic approaches allow for the rapid generation of diverse this compound analogs, which is crucial for studying their biological activities and developing potential applications. nih.gov

Advanced Spectroscopic and Structural Characterization of Javanicin D

Nuclear Magnetic Resonance (NMR) Spectroscopy for Javanicin (B1672810) D Structure Elucidation

NMR spectroscopy has been a cornerstone in the structural determination of Javanicin D and its analogues, providing detailed insights into the proton and carbon framework of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT) Analysis

Table 1: Representative ¹H and ¹³C NMR Data for a Javanicin Analogue

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 206.9 | - |

| 2 | 126.1 | 6.09 (s) |

| 3 | 162.2 | - |

| 4 | 37.7 | 3.32 (d, 11.5) |

| 5 | 49.3 | 2.05 (m) |

| 6 | 27.5 | 1.85 (m), 1.65 (m) |

| 7 | 171.1 | - |

| 8 | 51.5 | 3.15 (d, 5.0) |

| 9 | 45.4 | 2.45 (m) |

| 10 | 21.7 | 1.15 (s) |

| 11 | 118.6 | 5.45 (d, 2.0) |

| 12 | 157.0 | - |

| 13 | 46.1 | - |

| 14 | 25.9 | 1.90 (m), 1.75 (m) |

| 15 | 170.2 | - |

| 16 | 78.9 | 4.85 (s) |

Note: Data is representative of a typical quassinoid structure and may not correspond exactly to this compound.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Techniques for Structural Connectivity

Two-dimensional NMR experiments have been critical in assembling the complete structure of this compound and its analogues by establishing connectivity between protons and carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, in related quassinoids, COSY spectra have been used to identify the spin systems corresponding to different rings of the core structure. nii.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing a straightforward method for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful tools in the structural elucidation of complex natural products like this compound. It shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and for placing quaternary carbons and heteroatoms within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. For example, NOESY correlations can help establish the orientation of substituents on the ring system.

Table 2: Key 2D NMR Correlations for a Javanicin Analogue

| Protons | COSY Correlations | HMBC Correlations | NOESY Correlations |

| H-2 | - | C-1, C-3, C-4, C-10 | H-4 |

| H-5 | H-4, H-6 | C-3, C-4, C-6, C-7, C-10 | H-6, H-9 |

| H-11 | - | C-8, C-9, C-10, C-12, C-13 | H-8, Me-10 |

Note: Data is representative and illustrates the application of 2D NMR in quassinoid structure elucidation.

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound and its analogues, HRESIMS has been used to establish their molecular formulas. nii.ac.jpnih.gov For example, a related compound, picrajavanicin C, was analyzed by HRESIMS, which supported its molecular formula. nii.ac.jp

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing valuable information about the molecule's structure. While specific MS/MS fragmentation data for this compound is not extensively documented in recent literature, general fragmentation patterns for quassinoids have been studied. These studies help in understanding how the core structure of these compounds breaks apart upon collision-induced dissociation, offering clues to the arrangement of functional groups.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound and Related Compounds

While a specific X-ray crystal structure for this compound has not been reported in the available literature, the absolute configurations and solid-state structures of several closely related quassinoids from Picrasma javanica have been determined by X-ray diffraction. researchgate.net For instance, the absolute structures of picrajavanicin H and picrasin A were determined by X-ray diffraction analyses. researchgate.net These studies are crucial for unambiguously establishing the stereochemistry of these complex molecules, which is often challenging to determine solely by NMR spectroscopy. The crystallographic data from these related compounds provide a reliable model for the three-dimensional structure of this compound.

Other Advanced Spectroscopic Methods in this compound Research

Beyond the foundational techniques of one- and two-dimensional Nuclear Magnetic Resonance (NMR) and standard Mass Spectrometry (MS), the comprehensive structural analysis of this compound and related quassinoids relies on a broader array of advanced spectroscopic methods. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Circular Dichroism (CD) spectroscopy are pivotal in confirming the molecular formula and determining the absolute stereochemistry of these complex natural products. nih.gov

The structural elucidation of quassinoids isolated from plants like Picrasma javanica is a complex process that often involves a combination of these sophisticated analytical tools. nih.gov For instance, the structures of new quassinoids are typically determined by a comprehensive analysis of their spectroscopic data, including 1D- and 2D-NMR, HRESIMS, and CD spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry is critical for establishing the elemental composition of novel compounds. For this compound, this technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₃₂H₄₀O₁₂. This precision is essential to differentiate it from other co-occurring and structurally similar quassinoids.

Circular Dichroism (CD) Spectroscopy:

The following table outlines hypothetical data that would be obtained from such advanced spectroscopic analyses of this compound, based on typical findings for related quassinoids.

| Spectroscopic Technique | Parameter | Observed Value/Finding | Significance |

| HRESIMS | [M+Na]⁺ | m/z 639.2418 | Confirms the molecular formula as C₃₂H₄₀O₁₂. |

| Circular Dichroism (CD) | Cotton Effects (in MeOH) | Δελ(nm): +15.2 (245), -8.5 (290) | Provides crucial information for determining the absolute stereochemistry of the molecule. |

| Optical Rotation | [α]D | +50.0° (c 0.1, MeOH) | Indicates the chiral nature of the compound and is a key physical constant for characterization. |

Derivatization Strategies and Analog Development for Javanicin D Research

Chemical Derivatization for Enhanced Analytical Detection and Chromatographic Separation

Currently, there is no specific published research detailing the chemical derivatization of Javanicin (B1672810) D to improve its detection in analytical methods or to enhance its separation in chromatographic procedures.

While general derivatization techniques are widely employed in analytical chemistry to improve the properties of analytes for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these have not been specifically applied to Javanicin D in available studies. nih.govmdpi.com For instance, reagents that target hydroxyl or carbonyl groups are commonly used to increase ionization efficiency and improve chromatographic resolution for various metabolites. nih.gov The complex structure of this compound, which includes multiple hydroxyl and acetoxy groups, theoretically offers sites for such derivatization. acs.org However, the practical application and outcomes of these methods for this compound have not been documented.

Synthetic Modification of this compound for Optimized Biological Efficacy

The scientific literature lacks reports on the synthetic modification of the this compound scaffold to optimize its biological efficacy. The process of modifying a natural product to enhance its therapeutic properties is a cornerstone of medicinal chemistry, often involving the alteration of functional groups to improve target binding, solubility, or metabolic stability. frontiersin.orgmdpi.com

Although this compound has been noted for its potential biological activities, no studies have been published that describe the synthesis of derivatives aimed at improving these effects. acs.org Research on other complex natural products often involves semi-synthesis, where the natural scaffold is chemically altered to produce novel derivatives with potentially enhanced or new biological activities. Such an approach for this compound has not yet been explored in the available literature.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

There is no available research on the design and synthesis of this compound analogs for the purpose of conducting Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. This typically involves synthesizing a series of related compounds (analogs) with systematic modifications to different parts of the molecule.

For this compound, the foundational work of creating a library of analogs and testing their biological activities to establish an SAR profile has not been reported. Such studies would be essential to identify the key structural motifs responsible for its biological effects and to guide the development of future therapeutic agents based on its scaffold. acs.org

Mechanistic Elucidation of Javanicin D S Bioactivities

Anti-inflammatory Mechanisms of Javanicin (B1672810) D

Javanicin D has been found to possess anti-inflammatory properties through several distinct mechanisms involving the regulation of inflammatory mediators and signaling pathways. ontosight.aiontosight.ai

This compound has also demonstrated the ability to inhibit the activity of enzymes critical to the inflammatory cascade. Specifically, it has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ontosight.ai COX-2 is involved in the production of prostaglandins, while iNOS produces nitric oxide, both of which are significant pro-inflammatory molecules. derangedphysiology.comnih.gov By inhibiting these enzymes, this compound can reduce the synthesis of these inflammatory mediators. ontosight.ai

Further mechanistic studies suggest that this compound exerts its anti-inflammatory effects by suppressing key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). ontosight.ai The NF-κB pathway plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes. nih.govnih.govplos.org MAPK pathways are also involved in the regulation of inflammatory responses. nih.govplos.orgmdpi.com By suppressing the activation of these pathways, this compound can effectively downregulate the inflammatory response at a transcriptional level. ontosight.ai

Antimicrobial Action Mechanisms of this compound and Related Javanicins

Studies on recombinant javanicin have revealed antifungal activity against human fungal pathogens, including Cryptococcus neoformans and Candida albicans. dntb.gov.uaresearchgate.netnih.govdntb.gov.uaresearchgate.net Unlike some antifungal agents that primarily target the fungal cell membrane, the mechanism of action of recombinant javanicin appears to involve intracellular targets. nih.govdntb.gov.uanih.govresearchgate.net

Detailed investigations using techniques such as mass spectrometry-based proteomics have indicated that recombinant javanicin localizes within the intracellular compartment of fungal cells. dntb.gov.uanih.govdntb.gov.uanih.govresearchgate.net Within the cell, the peptide appears to interfere with processes related to carbohydrate metabolism and energy production. dntb.gov.uanih.govdntb.gov.uanih.govresearchgate.net Specifically, the glycolysis pathway and mitochondrial respiration, which are essential for fungal energy production, were principally interfered with by recombinant javanicin. dntb.gov.uanih.govdntb.gov.uanih.govresearchgate.net This interference with core metabolic processes suggests an intracellular mode of antifungal action for this related javanicin. dntb.gov.uanih.govdntb.gov.uanih.govresearchgate.net

Table 1: Summary of Mechanistic Findings

| Bioactivity | Mechanism | Compound Studied | Key Findings |

| Anti-inflammatory | Modulation of Pro-inflammatory Cytokine Production | This compound | Inhibits TNF-α and IL-1β production. ontosight.ai |

| Inhibition of Key Inflammatory Enzymes | This compound | Inhibits COX-2 and iNOS activity. ontosight.ai | |

| Suppression of NF-κB and MAPK Pathways | This compound | Suppresses activation of NF-κB and MAPK signaling. ontosight.ai | |

| Antifungal | Involvement of Intracellular Targets in Carbohydrate and Energy Metabolism | Recombinant Javanicin | Interferes with glycolysis pathway and mitochondrial respiration in C. neoformans. dntb.gov.uanih.govdntb.gov.uanih.govresearchgate.net |

Antifungal Mechanisms

Membrane Permeabilization and Pore Formation Dynamics

Direct research specifically detailing the membrane permeabilization and pore formation dynamics induced by this compound (the diterpenoid) is not extensively available in the provided literature. Studies on membrane interactions have been reported for other compounds, including certain pore-forming toxins and a recombinant peptide referred to as javanicin, which is distinct from this compound. The mechanisms described for these other compounds involve the disruption of cell membranes through the formation of pores or general permeabilization, leading to the dissipation of ionic gradients and potential cell death. proquest.com However, these findings cannot be directly attributed to this compound. Research on compounds from Picrasma javanica, the source of this compound, has mentioned membrane-stabilizing activities, which represents a different type of membrane interaction compared to permeabilization or pore formation. chem960.com Further dedicated studies are required to understand if and how this compound interacts with biological membranes at a mechanistic level.

Antibacterial Mechanisms against Specific Pathogens

This compound has been reported to exhibit antimicrobial activity against certain bacterial and fungal strains. wikipedia.orgchem960.com While its general antimicrobial potential is recognized, the specific molecular mechanisms by which this compound exerts its effects against particular pathogens are not comprehensively detailed in the examined literature. Studies on the antibacterial mechanisms of other compounds, such as the naphthoquinone Javanicin (CID 10149), have indicated selective activity against certain bacteria like Pseudomonas species. However, these mechanisms are associated with a structurally different compound and cannot be extrapolated to this compound. The precise targets and pathways disrupted by this compound within microbial cells necessitate further investigation to fully elucidate its antibacterial mechanisms.

Antiproliferative and Antitumor Mechanisms of this compound and Related Javanicins

This compound, along with other related javanicins found in plants like Picrasma javanica, has demonstrated antiproliferative and potential antitumor activities. wikipedia.orgchem960.com Research indicates that these compounds can inhibit the growth and proliferation of certain cancer cell lines.

Induction of Apoptotic Pathways in Specific Cell Lines

The induction of apoptosis is a key mechanism by which many compounds exert antitumor effects, leading to programmed cell death. While the induction of apoptosis has been reported in cancer cells treated with a recombinant peptide referred to as javanicin, suggesting potential targeting of mitochondria, direct evidence specifically detailing the induction of apoptotic pathways by this compound (the diterpenoid) in specific cell lines is not explicitly provided in the available search results. Studies on other antiproliferative agents have shown that apoptosis can be triggered through various pathways, including those involving mitochondrial membrane potential disruption and caspase activation. Further research is needed to confirm and characterize the ability of this compound to induce apoptosis and to identify the specific cell lines and molecular cascades involved.

Inhibition of Cell Viability and Proliferation via Molecular Pathways

This compound has been shown to inhibit cell viability and proliferation. wikipedia.orgchem960.com While the precise molecular pathways responsible for this inhibition by this compound are not fully elucidated in the provided information, studies on other compounds with antiproliferative activity highlight common mechanisms. These can include interference with cell cycle progression, modulation of key regulatory proteins, and disruption of essential cellular processes required for growth and division. Research findings supporting the antiproliferative effects of this compound suggest its potential to interfere with the mechanisms that drive uncontrolled cell growth, although the specific molecular targets require further definition.

Targeting Specific Cellular Signaling Networks

The ability of this compound to target specific cellular signaling networks is a potential mechanism underlying its bioactivities, particularly its anti-inflammatory and antiproliferative effects. While direct, detailed evidence for this compound's interaction with specific signaling pathways is limited, inferred mechanisms based on its anti-inflammatory properties suggest potential modulation of pathways such as NF-κB and PI3K/Akt. These pathways are crucial regulators of inflammation, cell survival, and proliferation. This compound has also been reported to inhibit pro-inflammatory enzymes like COX-2 and iNOS, which are involved in signaling cascades related to inflammation. wikipedia.org Elucidating the specific signaling networks directly targeted by this compound would provide valuable insights into its mechanisms of action.

Antioxidant Mechanisms of this compound

This compound is reported to possess antioxidant properties. wikipedia.org The mechanisms by which compounds exert antioxidant effects often involve the scavenging of reactive oxygen species (ROS), inhibition of enzymes that produce ROS, or the upregulation of endogenous antioxidant defense systems. While the antioxidant activity of this compound is noted, the specific molecular mechanisms responsible for this effect are not detailed in the available literature. Research on other natural compounds with antioxidant activity suggests that the presence of functional groups, such as phenolic hydroxyl groups, can contribute to their ability to neutralize free radicals and mitigate oxidative stress. Further studies are required to identify the specific antioxidant pathways and molecular targets influenced by this compound.

Anti-plasmodial Mechanisms of Javanicins

Extracts from the stem bark of Picrasma javanica, containing bioactive compounds such as quassinoids, have demonstrated anti-plasmodial activity against Plasmodium species nih.gov. While the specific anti-plasmodial mechanism of this compound has not been detailed in the provided literature, studies on related quassinoids and naphthoquinones offer insights into potential mechanisms.

Quassinoids from P. javanica are reported to disrupt mitochondrial function and inhibit protein synthesis in Plasmodium parasites nih.gov. Javanicin, which is classified as a naphthoquinone nih.govuni.lubidd.groupdntb.gov.ua, and other naphthoquinones have been investigated for their anti-plasmodial effects. Proposed mechanisms for the anti-plasmodial activity of naphthoquinones include interference with the mitochondrial electron transport chain, leading to the inhibition of nucleic acid and ATP synthesis sapub.org. Additionally, naphthoquinones may exert antiparasitic effects by increasing the production of reactive oxygen species (ROS) sapub.org. Javanicin itself has been mentioned in the context of naphthoquinones with anti-plasmodial activity sapub.org.

Antiviral Mechanisms of Javanicins

Javanicins have been explored for their potential antiviral activities, particularly through in silico studies targeting key viral enzymes.

Studies have evaluated the ability of javanicins from Picrasma javanica to bind to the main protease (3CLpro) of SARS-CoV-2 and SARS medwinpublishers.com. The 3CLpro is a crucial enzyme for viral replication, making it a significant target for antiviral drug development medwinpublishers.comfrontiersin.orgplos.org. Molecular docking studies have indicated that several javanicins exhibit binding affinity to the active site of the coronavirus main protease, suggesting they could act as inhibitors of this enzyme medwinpublishers.com.

Furthermore, javanicin derivatives have been investigated in molecular docking studies as potential inhibitors for the M2 protein of Influenza A virus researchgate.net. The M2 protein is an ion channel that plays a vital role in the influenza virus life cycle.

Another study identified Javanicin I as a potent inhibitor of the HIV-1 Vpr protein, which is involved in viral replication and pathogenesis nih.gov. Structure-activity relationship studies suggested that the presence of a methyl group at the C-13 position is important for its anti-Vpr activity nih.gov.

In Silico Molecular Docking Studies with Viral Proteases

In silico molecular docking is a computational technique used to predict the binding affinity and interaction modes of small molecules with target proteins. This approach has been applied to evaluate the potential antiviral activity of javanicins by assessing their binding to viral proteases.

A study investigated the binding of twelve javanicins from Picrasma javanica to the SARS-CoV-2 3CLpro (PDB ID: 6LU7) using molecular docking (Autodock Vina) medwinpublishers.com. The objective was to determine if these compounds could bind to the protease's active site and potentially inhibit its function medwinpublishers.com. The study reported that nine of the twelve tested javanicins showed moderate to strong binding affinities to the SARS-CoV-2 3CLpro active site medwinpublishers.com. The binding was observed in the same region where the known protease inhibitor N3 binds medwinpublishers.com.

The predicted binding affinities (in kcal/mol) for some of the tested javanicins against SARS-CoV-2 3CLpro are presented in the table below medwinpublishers.com:

| Compound | Binding Energy (kcal/mol) |

| Javanicin G | -8.2 |

| Javanicin N | -7.9 |

| Javanicin K | -7.8 |

| Javanicin P | -6.7 |

| Javanicin E | -6.6 |

Note: this compound was among the group of javanicins from Picrasma javanica; however, its specific binding energy was not listed among the examples provided in the source snippet medwinpublishers.com. The twelve tested javanicins included Javanicins B, E-K, M, N, P, and Q medwinpublishers.com.

The results of this in silico study suggest that several javanicins, by binding to the active site of SARS-CoV-2 3CLpro, could potentially inhibit the activity of this essential viral enzyme, thereby interfering with viral replication medwinpublishers.com.

In addition to coronavirus proteases, in silico molecular docking studies have also explored the potential of javanicin derivatives as inhibitors of the Influenza A virus M2 protein researchgate.net. These studies aim to identify compounds that can interfere with the function of this viral protein, which is crucial for the virus's entry and replication within host cells.

The findings from these molecular docking studies provide computational evidence supporting the potential of javanicins as antiviral agents targeting viral proteases.

Preclinical Efficacy Studies of Javanicin D

In Vitro Pharmacological Investigations of Javanicin (B1672810) D

In vitro studies provide controlled environments to investigate the direct effects of Javanicin D on various biological targets, such as cells and microorganisms.

Cell-Based Assays for Anti-inflammatory Activity

Cell-based assays are utilized to assess the anti-inflammatory potential of this compound by measuring its effects on inflammatory markers and pathways in cell cultures. While the provided search results mention potential anti-inflammatory capacity of recombinant javanicin (a protein, not specifically this compound, which is a naphthaquinone) researchgate.net, and discuss in vitro anti-inflammatory activity in the context of other compounds and plant extracts academicjournals.orgfrontiersin.orginnovareacademics.innih.govmdpi.com, specific data on this compound's anti-inflammatory activity in cell-based assays were not prominently found in the initial search. Further targeted research would be needed to detail specific cell lines used, inflammatory stimuli, and measured outcomes related to this compound.

In Vitro Antimicrobial Susceptibility and Time-Kill Assays

Antimicrobial susceptibility and time-kill assays determine the effectiveness of a compound in inhibiting the growth or killing microorganisms in a laboratory setting. Javanicin, described as a naphthaquinone from an endophytic fungus, has shown antibacterial activity. It displayed moderate activity against various fungal and bacterial pathogens, including C. albicans, F. oxysporum, E. coli, and a Bacillus sp., with Minimum Inhibitory Concentration (MIC) values ranging from 20-40 µg/mL. researchgate.net Pseudomonas sp., such as P. aeruginosa and Pseudomonas fluorescens, were found to be more susceptible, with MIC values of 2 µg/mL, suggesting a potential for selective treatment against bacteria of this genus. researchgate.net Recombinant javanicin, a defensin-type antimicrobial peptide, has demonstrated potent antifungal actions against human pathogenic yeasts (including drug-sensitive and drug-resistant C. albicans) and molds (T. rubrum). nih.gov However, antibacterial activity was not observed for this recombinant peptide. nih.gov The fungicidal activity of recombinant javanicin against C. neoformans was also observed to be concentration- and time-dependent, with growth inhibition starting at 4 hours post-treatment and eradication within 36 to 48 hours at 1x MIC concentration. dntb.gov.uanih.gov

| Microorganism | Javanicin (Naphthaquinone) MIC (µg/mL) researchgate.net | Recombinant Javanicin (Defensin) MIC nih.gov |

| C. albicans | 20-40 | Potent antifungal action |

| F. oxysporum | 20-40 | Not specified |

| E. coli | 20-40 | No antibacterial activity observed |

| Bacillus sp. | 20-40 | Not specified |

| P. aeruginosa | 2 | Not specified |

| Pseudomonas fluorescens | 2 | Not specified |

| T. rubrum | Not specified | Potent antifungal action |

| C. neoformans | Not specified | Potent antifungal action dntb.gov.uanih.gov |

Cell Culture Models for Antiproliferative Activity

Cell culture models are used to evaluate the ability of this compound to inhibit the growth or proliferation of cancer cells. Recombinant javanicin has exhibited potent anti-proliferative activity against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. researchgate.netnih.govdntb.gov.uaresearchgate.net The cytotoxic activity was dose-dependent. researchgate.netresearchgate.net The 50% growth inhibitory concentration (IC50) of recombinant javanicin ranged from 75-85 µg/mL for MCF-7 cells and 60-85 µg/mL for MDA-MB-231 cells. researchgate.netresearchgate.net A rate of cancer cell deaths exceeding 85% was observed at a concentration of 100 µg/mL. researchgate.net

| Cell Line | Recombinant Javanicin IC50 (µg/mL) researchgate.netresearchgate.net |

| MCF-7 | 75-85 |

| MDA-MB-231 | 60-85 |

In Vitro Assays for Antioxidant Potential

In vitro antioxidant assays measure the capacity of a compound to neutralize free radicals and reduce oxidative stress in a controlled setting. While the search results mention the antioxidant potential of plant extracts and other compounds academicjournals.orginnovareacademics.inmdpi.comjapsonline.commdpi.com, specific data on the antioxidant potential of this compound were not explicitly found. Further investigation is needed to determine the specific assays used and the results obtained for this compound's antioxidant activity.

In Vitro Anti-plasmodial Efficacy Studies

In vitro anti-plasmodial studies assess the effectiveness of a compound against Plasmodium parasites, the causative agents of malaria, in laboratory cultures. The search results discuss the anti-plasmodial activity of various plant extracts frontiersin.orgnih.govmdpi.com, but specific information regarding the in vitro anti-plasmodial efficacy of this compound was not identified.

In Vivo Animal Model Studies for this compound Therapeutic Potential

In vivo studies using animal models are crucial for evaluating the therapeutic potential of a compound within a living system, considering factors like metabolism and systemic effects. While the search results mention in vivo studies for anti-inflammatory and anti-plasmodial activities in the context of other compounds and plant extracts frontiersin.orgnih.govmdpi.comnih.govijpras.comijper.org, and discuss general preclinical research in animal models google.comcore.ac.ukscispace.com, specific details or findings from in vivo animal model studies specifically investigating the therapeutic potential of this compound were not found in the provided snippets.

Evaluation in Animal Models of Inflammatory Conditions

Based on the available search results, specific preclinical efficacy studies evaluating this compound in isolation in animal models of inflammatory conditions were not found. Studies on related compounds or extracts containing this compound, such as Picrasma javanica leaf extract, have shown anti-inflammatory activity in animal models like the carrageenan-induced rat paw edema model academicjournals.orgacademicjournals.org. However, these studies assessed the activity of the complex extract, not this compound as a single compound. One study mentioned Javanicin (a naphthaquinone) suppressing LPS inflammatory responses, but this was described in the context of in vitro inhibition of molecular targets, not in vivo animal model efficacy researchgate.net.

Assessment in Animal Models of Infectious Diseases

Specific preclinical efficacy studies assessing this compound in isolation in animal models of infectious diseases were not clearly identified in the provided search results. Research has explored the antimicrobial potential of related compounds. For instance, Javanicin (a naphthaquinone from Chloridium sp. or Fusarium sp.) has demonstrated in vitro antibacterial and antifungal activities against various pathogens, including Pseudomonas spp. and Candida albicans researchgate.netsapub.orgsapub.orgmdpi.com. Additionally, a recombinant javanicin (a plant defensin (B1577277) from Sesbania javanica) has shown in vitro antifungal activity against human pathogenic fungi like Candida albicans and Cryptococcus neoformans researchgate.netnih.gov. While in vivo studies of other plant defensins in infection models like Galleria mellonella have been reported semanticscholar.org, direct evidence of this compound's efficacy in animal models of infectious diseases was not found in the search results.

Emerging Research Paradigms and Future Perspectives for Javanicin D

Integration of Computational and In Silico Methodologies in Javanicin (B1672810) D Research

Computational and in silico methods are becoming increasingly integral to natural product research, offering efficient ways to predict biological activities, understand mechanisms of action, and guide experimental studies rsc.orgnih.gov. For Javanicin D, these approaches can provide valuable insights into its interactions with biological targets, predict its pharmacokinetic properties, and assist in the design of potential derivatives with improved efficacy or reduced toxicity.

Molecular docking studies, for instance, can be employed to predict the binding affinity and orientation of this compound within the active sites of target proteins. This has been demonstrated in studies evaluating the potential of other Brucea javanica compounds, such as yadanziosides, to inhibit enzymes like InhA in Mycobacterium tuberculosis nih.gov. Similarly, molecular dynamics simulations can provide a more dynamic view of the interactions between this compound and its targets, offering insights into the stability of the complex and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural features of this compound and its analogs with their biological activities, enabling the prediction of activity for novel, untested compounds. This can significantly accelerate the lead optimization process. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can help assess the drug-likeness and potential liabilities of this compound early in the research pipeline, reducing the need for extensive experimental testing tjnpr.org. The integration of these computational techniques can streamline the research process, allowing for a more targeted and efficient exploration of this compound's potential.

Advanced Omics Approaches (Metabolomics, Proteomics) in this compound Mechanism Elucidation

Advanced omics technologies, such as metabolomics and proteomics, offer powerful tools for a comprehensive understanding of the biological effects of natural products like this compound at a systems level wistar.orgresearchgate.netrevespcardiol.orgcore.ac.uk. By analyzing the global changes in metabolites (metabolomics) and proteins (proteomics) within a biological system upon exposure to this compound, researchers can gain deeper insights into its mechanisms of action and identify potential biomarkers of its activity.

Metabolomics can reveal how this compound affects various metabolic pathways, providing clues about its therapeutic targets and potential off-target effects. Changes in the levels of specific metabolites can indicate modulation of enzyme activities or alterations in cellular processes. Proteomics, on the other hand, can identify the proteins whose expression levels or post-translational modifications are altered by this compound treatment. This can help pinpoint the specific protein targets and signaling pathways involved in its biological effects.

Integrating data from both metabolomics and proteomics can provide a more holistic view of the cellular response to this compound. This integrative approach can help construct comprehensive molecular networks and identify key nodes affected by the compound, leading to a more complete understanding of its biological impact frontiersin.org. These approaches are particularly valuable for complex natural products where the exact mechanisms of action may not be immediately obvious.

Investigation of Epigenetic Modulatory Roles of this compound

Emerging research highlights the significant role of epigenetic modifications in regulating gene expression and their involvement in various physiological and pathological processes news-medical.net. Investigating the potential of this compound to modulate epigenetic mechanisms, such as DNA methylation, histone modifications, and non-coding RNAs, represents a promising avenue for future research mdpi.com.

Studies on other natural compounds have indicated their ability to influence epigenetic marks, thereby affecting gene expression without altering the underlying DNA sequence bohrium.com. For this compound, exploring its impact on epigenetic targets could uncover novel mechanisms by which it exerts its biological effects, particularly in areas like anti-cancer or anti-inflammatory activities, where epigenetic dysregulation is often implicated.

Techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) can be used to study histone modifications, while bisulfite sequencing can provide insights into DNA methylation patterns. Analyzing the expression profiles of non-coding RNAs, such as microRNAs, after this compound treatment can also reveal its epigenetic modulatory potential. Understanding if and how this compound interacts with the epigenetic machinery could open up new therapeutic possibilities and provide a more complete picture of its biological activities.

Exploration of Novel Delivery Systems for this compound

The successful translation of natural products into therapeutic agents often necessitates the development of effective delivery systems to improve their bioavailability, solubility, stability, and targeted delivery labroots.comphcogrev.comhilarispublisher.com. For this compound, exploring novel drug delivery systems is crucial to overcome potential limitations associated with its physicochemical properties and optimize its therapeutic efficacy.

Various advanced delivery strategies can be investigated for this compound, including纳米particulate systems (e.g., nanoparticles, liposomes, micelles), self-microemulsifying drug delivery systems (SMEDDS), and targeted delivery approaches nih.gov. Nanoparticle-based systems, for instance, can enhance the solubility of poorly soluble compounds, protect them from degradation, and facilitate their accumulation at target sites, potentially reducing systemic toxicity. Liposomes and micelles can encapsulate this compound, improving its stability and cellular uptake.

Targeted delivery systems, such as conjugating this compound to specific ligands or antibodies, could enable its selective accumulation in diseased tissues or cells, maximizing its therapeutic effect while minimizing exposure to healthy cells. Research into novel formulations and delivery technologies is essential to ensure that this compound can be effectively and safely delivered to its intended targets in the body.

Overcoming Research Challenges and Maximizing Translational Impact in Natural Product Drug Discovery

Despite the significant potential of natural products like this compound, their journey from discovery to clinical application is often fraught with challenges rsc.orgmdpi.comtjnpr.orgfrontiersin.org. These challenges include the complexity of natural product mixtures, difficulties in isolation and characterization, potential issues with supply and sustainability, and the need for rigorous scientific validation.

To maximize the translational impact of this compound research, it is crucial to address these challenges proactively. Developing efficient and scalable methods for the isolation and purification of this compound from its natural source is essential for ensuring a consistent and sufficient supply for research and potential clinical development. Utilizing advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, is vital for accurate characterization and quality control.

Q & A

Q. How is Javanicin D structurally characterized, and what methodologies are essential for confirming its identity?

this compound (C₁₅H₁₄O₆) is characterized using UV-Vis spectroscopy (absorption peaks at 303–307 nm and 510 nm in specific solvents) and chromatographic techniques like HPLC for purity assessment. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for confirming its quinone structure and substituents, such as the 6-methoxy and 3-acetonyl groups. Structural validation should reference historical data from fusarubin reduction studies and X-ray crystallography where applicable .

Q. What are standard protocols for isolating this compound from Fusarium javanicum cultures?

Isolation involves solvent extraction (e.g., ethanol or chloroform) followed by column chromatography for purification. Fermentation conditions (pH, temperature, nutrient composition) must be optimized to enhance yield. Post-extraction, crystallization in ethanol yields red crystals with copper-like luster. Researchers should report solvent ratios, fermentation duration, and purity thresholds (e.g., ≥95%) to ensure reproducibility .

Q. How can researchers confirm the purity and stability of this compound under experimental conditions?

Stability assays should monitor decomposition at 207–208°C (melting point) and UV-Vis spectral shifts under varying pH/temperature. Accelerated stability studies (e.g., 40°C/75% relative humidity) paired with HPLC analysis quantify degradation products. Purity is validated via thin-layer chromatography (TLC) and comparative NMR with reference standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in microbial strains, assay conditions (e.g., nutrient media, incubation time), or compound concentrations. A meta-analysis approach is recommended:

- Systematically compare methodologies (e.g., broth microdilution vs. agar diffusion for MIC assays).

- Validate findings using orthogonal assays (e.g., time-kill curves alongside MICs).

- Account for solvent effects (e.g., DMSO vs. ethanol on microbial viability) .

Q. What experimental design principles are critical for studying this compound’s mechanism of action against multidrug-resistant pathogens?

- Target identification : Use proteomic approaches (e.g., affinity chromatography with this compound-bound resins) to isolate interacting proteins.

- In vitro vs. in vivo models : Pair Kirby-Bauer assays with murine infection models to correlate in vitro potency with therapeutic efficacy.

- Dose-response analysis : Apply nonlinear regression models to calculate IC₅₀ values and assess cytotoxicity in mammalian cell lines .

Q. What strategies optimize this compound synthesis yield in Fusarium javanicum while minimizing byproducts?

- Fermentation optimization : Use response surface methodology (RSM) to adjust carbon/nitrogen ratios and aeration rates.

- Precursor feeding : Supplement with acetyl-CoA or malonyl-CoA to enhance polyketide synthase activity.

- Genetic engineering : Knock out competing biosynthetic pathways (e.g., aflatoxin production) via CRISPR-Cas9 .

Q. How can multi-omics approaches elucidate this compound’s role in fungal ecology and interspecies competition?

Integrate transcriptomics (RNA-seq of Fusarium javanicum under stress) with metabolomics (LC-MS profiling) to identify this compound’s regulatory networks. Co-culture experiments with competing fungi (e.g., Aspergillus spp.) can reveal quorum-sensing interactions, supported by spatial metabolomics (MALDI-TOF imaging) .

Q. What are key considerations for ensuring reproducibility in this compound’s antifungal assays?

- Standardized inoculum preparation : Adjust microbial suspensions to 0.5 McFarland standards.

- Negative controls : Include solvent-only and untreated pathogen controls.

- Data transparency : Publish raw absorbance/colony count data in supplementary files with detailed metadata (e.g., incubation temperature, humidity) .

Q. How should researchers statistically analyze this compound’s sub-inhibitory effects on biofilm formation?

Use mixed-effects models to account for batch variability in biofilm assays. Normalize data to positive controls (e.g., amphotericin B) and apply ANOVA with post-hoc Tukey tests for dose comparisons. Report effect sizes (Cohen’s d) and confidence intervals to quantify uncertainty .

Q. What ethical and safety protocols are essential for handling this compound in antimicrobial research?

- Biosafety Level 2 (BSL-2) compliance : Use laminar flow hoods for Fusarium javanicum cultures.

- Institutional Review Board (IRB) approval : Required for studies involving human-derived microbial strains.

- Data integrity : Disclose conflicts of interest and publish negative results to avoid publication bias .

Methodological Guidance for Publication

- Data presentation : Include raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials. Use tables to compare this compound’s properties with analogs (e.g., fusarubin) .

- Discussion framing : Link findings to broader polyketide research, emphasizing this compound’s novelty in overcoming antimicrobial resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.